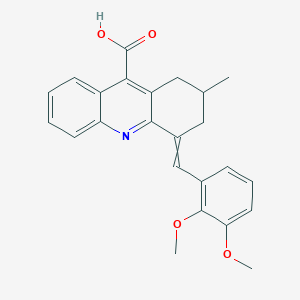

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Description

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a tetrahydroacridine derivative featuring a benzylidene moiety substituted with 2,3-dimethoxy groups, a methyl group at position 2 of the acridine core, and a carboxylic acid at position 7.

Properties

IUPAC Name |

4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYDLGAYDZRFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves a multi-step process One common method starts with the condensation of 2,3-dimethoxybenzaldehyde with a suitable amine to form the benzylidene intermediate This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the tetrahydro-acridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions include quinones, benzyl derivatives, and various substituted acridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroacridine compounds exhibit notable antimicrobial properties. Specifically, the compound has shown effectiveness against a range of bacterial strains. For instance, studies have demonstrated that modifications in the structure of tetrahydroacridines can enhance their antibacterial potency. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity, leading to cell death .

Neuroprotective Properties

The neuroprotective potential of 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has been investigated in the context of neurodegenerative diseases such as Alzheimer's. Research suggests that this compound may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function. Additionally, it may exert antioxidant effects that protect neuronal cells from oxidative stress .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro assays have shown promising results against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Synthesis and Structural Modifications

The synthesis of 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves multi-step organic reactions. The incorporation of methoxy groups is crucial for enhancing solubility and biological activity. Various synthetic routes have been explored to optimize yields and purity while maintaining biological efficacy .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study A | Demonstrated antibacterial activity against E. coli and S. aureus | Potential use in treating bacterial infections |

| Study B | Showed neuroprotective effects in animal models of Alzheimer's disease | Development of cognitive enhancers |

| Study C | Induced apoptosis in various cancer cell lines | Lead compound for anticancer drug development |

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The benzylidene group can interact with enzyme active sites or receptor binding sites, modulating their activity. The methoxy and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with similar derivatives:

Key Differences and Implications

Substituent Effects: Methoxy Groups: The 2,3-dimethoxy and 3,4,5-trimethoxy derivatives exhibit higher molecular weights and polarity compared to chloro- or methyl-substituted analogs. Methoxy groups may improve solubility in polar solvents and influence binding to targets like acetylcholine esterase .

Pharmacological Potential: The carboxylic acid moiety in all compounds may enable salt formation, improving bioavailability. The 3,4,5-trimethoxy analog’s lipophilicity suggests better blood-brain barrier penetration, relevant for neurological applications . The chloro-substituted derivative’s hydrophobic nature may favor interactions with aromatic residues in enzyme active sites .

Synthetic Accessibility :

- Benzylidene derivatives are typically synthesized via condensation of tetrahydroacridine precursors with substituted aldehydes (e.g., ). Yields for similar compounds range from 57–68%, suggesting feasible scalability for the target compound .

Biological Activity

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through a multistep process involving the condensation of 2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid with 2,3-dimethoxybenzaldehyde. The reaction typically employs a suitable solvent and a catalyst to facilitate the formation of the desired product. The yield and purity of the synthesized compound are critical parameters that influence its biological evaluation.

Biological Activity

The biological activity of 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has been investigated in various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of tetrahydroacridine compounds exhibit promising antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to range from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

- Minimum Bactericidal Concentration (MBC) : The MBC values indicate a lethal effect on Gram-positive bacteria within the range of 3.91–62.5 µg/mL .

These findings suggest that the biological activity may be influenced by structural modifications in the acridine framework.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Antibacterial Activity : A study evaluated various derivatives of acridine compounds against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The results indicated that some derivatives exhibited significantly higher antibacterial activity compared to established antibiotics like nitrofurantoin .

- Antioxidant Properties : In addition to antimicrobial activity, some analogs of tetrahydroacridine were tested for antioxidant properties using the DPPH method. Results indicated high antioxidant capacity at concentrations as low as 50 mg/mL .

Research Findings

Recent studies have focused on elucidating the mechanism of action for these compounds:

- Mechanism Insights : It is hypothesized that the antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups on the benzylidene moiety enhance biological activity, suggesting a need for further exploration into optimized derivatives .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, and what parameters critically influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Formation : Start with the preparation of the tetrahydroacridine-9-carboxylic acid backbone using cyclocondensation of anthranilic acid derivatives with cyclohexanone under acidic conditions (e.g., HCl/ethanol) .

Benzylidene Introduction : React the intermediate with 2,3-dimethoxybenzaldehyde via a Knoevenagel condensation. Key parameters include:

- Catalyst : Use fused sodium acetate or piperidine to promote imine formation .

- Solvent : Reflux in acetic anhydride or ethanol to enhance reactivity .

- Temperature : Maintain 80–100°C for 2–6 hours to optimize conjugation .

Purification : Crystallize from methanol or DMF/water mixtures to isolate the final product .

Q. Critical Yield Factors :

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of techniques is essential:

NMR Spectroscopy :

- ¹H NMR : Identify methoxy groups (δ 3.8–4.0 ppm), benzylidene protons (δ 7.2–8.1 ppm), and tetrahydroacridine protons (δ 1.5–3.0 ppm for methyl/methylene groups) .

- ¹³C NMR : Confirm carbonyl (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm) .

IR Spectroscopy : Detect key functional groups:

Mass Spectrometry : Validate molecular weight (e.g., m/z ~409 for [M+H]⁺) and fragmentation patterns .

Data Cross-Validation : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during benzylidene conjugation?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic aldehydes .

Catalyst Alternatives : Replace sodium acetate with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .

Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 2–6 hours) and improve efficiency .

Case Study : A 68% yield was achieved for a structurally similar tetrahydroacridine derivative using acetic anhydride as both solvent and dehydrating agent .

Q. How should discrepancies between computational predictions (e.g., DFT) and experimental spectral data be resolved?

Methodological Answer:

Re-optimize Computational Models :

- Use higher basis sets (e.g., B3LYP/6-311+G(d,p)) to refine electronic structure calculations .

- Include solvent effects (e.g., PCM model for DMSO) .

Experimental Replication :

- Re-measure spectra under controlled conditions (e.g., dry DMSO for NMR) to exclude solvent artifacts .

Dynamic Effects : Account for rotational isomers or tautomers in solution that DFT may not capture .

Example : For a related dimethoxybenzylidene derivative, DFT-adjusted dihedral angles (5–10° deviations) resolved ¹H NMR signal splitting discrepancies .

Q. What strategies are effective for enhancing aqueous solubility for pharmacological assays without structural modification?

Methodological Answer:

Co-Solvent Systems : Use ethanol (10–20%) or DMSO (≤5%) to maintain solubility while avoiding denaturation .

Cyclodextrin Complexation : Form inclusion complexes with β-cyclodextrin (1:1 molar ratio) to improve bioavailability .

pH Adjustment : Ionize the carboxylic acid group (pKa ~3.5–4.0) by buffering at pH 7.4 .

Validation : Solid-phase extraction (SPE) with HLB cartridges can quantify solubility improvements via recovery rates (>85%) .

Q. How can researchers differentiate between E/Z isomers of the benzylidene moiety?

Methodological Answer:

NOESY NMR : Detect spatial proximity between benzylidene protons and tetrahydroacridine protons to confirm geometry .

X-ray Crystallography : Resolve crystal structures to unambiguously assign configuration (e.g., CCDC 2032776 for related hydrazides) .

UV-Vis Spectroscopy : Compare λ_max shifts; Z-isomers typically exhibit hypsochromic shifts due to reduced conjugation .

Example : A 0.3 nm bathochromic shift in UV-Vis distinguished E-isomers in similar chromene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.